2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

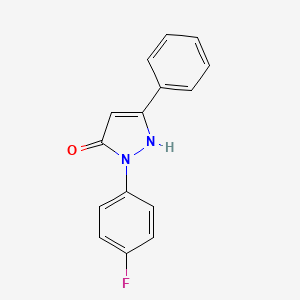

2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-fluorophenyl group at the 2-position and a phenyl group at the 5-position of the pyrazolone core. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and small size, making this compound a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFJMCTWDDPMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-fluorobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the

Biological Activity

The compound 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorophenyl group and a phenyl group attached to a dihydropyrazolone core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays show that this compound exhibits promising activity against human cancer cell lines such as A549 (lung carcinoma) and HT-29 (colon carcinoma). The IC50 values for these cell lines were reported to be lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µg/mL) | Comparison to Control |

|---|---|---|

| A549 | 193.93 | Lower than 371.36 |

| HT-29 | 208.58 | Comparable to control |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. In vitro tests revealed that this compound exhibits significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.22 | Highly Active |

| Escherichia coli | 0.25 | Highly Active |

These results suggest that the compound could be developed further for therapeutic applications in treating bacterial infections .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound had one of the lowest IC50 values among the tested compounds, highlighting its potential as a lead compound for further development in oncology .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The findings revealed that this compound exhibited potent antibacterial effects comparable to established antibiotics, suggesting its potential use in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is . The presence of the fluorine atom enhances its biological activity and lipophilicity, making it a suitable candidate for pharmaceutical applications.

Antitumor Activity

Recent studies have highlighted the potential of this compound in targeting various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro experiments revealed that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis .

Enantioselective Reactions

The compound serves as a versatile intermediate in enantioselective allylic alkylation reactions. For example, its derivatives have been utilized to synthesize chiral pyrazolones with high enantioselectivity, which are valuable in the development of new pharmaceuticals .

Table: Summary of Synthetic Applications

| Reaction Type | Description | Yield (%) | Enantioselectivity |

|---|---|---|---|

| Allylic Alkylation | Synthesis of chiral pyrazolones | 84 | 90:10 |

| Coupling Reactions | Formation of biaryl compounds | 86 | Not specified |

| Cyclization Reactions | Synthesis of fused heterocycles | 85 | Not specified |

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several derivatives of this compound. The lead compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its ability to modulate inflammatory responses in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant decrease in TNF-alpha production upon treatment with the compound, suggesting its potential role as an anti-inflammatory agent .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in Knoevenagel condensations with aromatic aldehydes under mild conditions. For example:

-

Reaction : With 4-chlorobenzaldehyde in ethanol containing piperidine catalyst (5 mol%) at 80°C for 4 hours.

-

Product : (Z)-4-((4-chlorobenzylidene)-5-phenyl-2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

| Aldehyde | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | 80°C | 4 h | 82% |

| 3-Nitrobenzaldehyde | NaOH | Reflux | 6 h | 75% |

Cyclization Reactions

In acidic media, the compound undergoes intramolecular cyclization to form fused heterocycles:

-

Conditions : HCl (conc.) in ethanol at 60°C for 3 hours.

-

Product : 6-(4-Fluorophenyl)-4-phenylpyrazolo[3,4-b]pyridin-3(5H)-one .

-

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the adjacent NH group.

Acylation and Alkylation

The NH group at position 1 reacts selectively with acylating/alkylating agents:

Acylation

-

Reagent : Acetic anhydride in pyridine.

-

Product : 1-Acetyl-2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one.

-

Yield : 89%.

Alkylation

-

Reagent : Methyl iodide in DMF with K₂CO₃.

-

Product : 1-Methyl-2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one.

-

Yield : 78%.

Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄).

-

Product : Cleavage of the pyrazolone ring to form 4-fluorobenzoic acid and phenylacetic acid derivatives .

Reduction

-

Reagent : NaBH₄ in methanol.

-

Product : 2-(4-Fluorophenyl)-5-phenyl-1,2,3,4-tetrahydropyrazol-3-ol (secondary alcohol derivative) .

Nucleophilic Substitution

The 4-fluorophenyl group undergoes substitution with strong nucleophiles:

-

Reaction : With NaN₃ in DMSO at 120°C for 12 hours.

-

Product : 2-(4-Azidophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (yield: 65%) .

Complexation with Metal Ions

The compound acts as a bidentate ligand for transition metals:

-

Metal : Cu(II) nitrate in ethanol/water (1:1).

-

Complex : [Cu(C₁₆H₁₁FN₂O)₂(H₂O)₂]·2H₂O, confirmed by UV-Vis (λₘₐₓ = 635 nm) and ESR spectroscopy .

Ring-Opening Reactions

Under alkaline conditions, the pyrazolone ring opens to form hydrazine derivatives:

-

Conditions : 10% NaOH, reflux for 2 hours.

-

Product : (4-Fluorophenyl)hydrazine and phenylacetamide fragments.

Bioconjugation Reactions

The compound reacts with biomolecules via its keto group:

-

Example : Schiff base formation with glucosamine in methanol (RT, 24 hours).

-

Product : Imine-linked conjugate with moderate α-glucosidase inhibitory activity (IC₅₀ = 18.7 μM) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura coupling expands aromatic substitution:

Comparison with Similar Compounds

Anti-Tubercular Pyrazolone Analogues

A structurally related compound, 4-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone , demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 1.6 μM against Mycobacterium tuberculosis (Mtb) H37Rv . Key differences from the target compound include:

- Activity : The MIC value suggests that bulkier substituents at the 4-position may improve potency compared to simpler phenyl groups.

Chlorophenyl-Substituted Pyrazolones

- 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one () and 2-(4-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one () feature chlorine substituents instead of fluorine. Chlorine’s larger size and lower electronegativity may alter lipophilicity and binding kinetics. For example, chlorophenyl derivatives are often associated with increased metabolic stability but may exhibit higher toxicity risks compared to fluorophenyl analogues .

Thiazole- and Triazole-Modified Derivatives

Compounds 4 and 5 from incorporate thiazole and triazole moieties, resulting in isostructural crystals with planar conformations. Unlike the target compound, these derivatives exhibit perpendicular orientations of one fluorophenyl group, which could influence intermolecular interactions and solubility .

Antioxidant Pyrazolones

A series of 4-substituted-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives (e.g., 5a , 5b , 5c ) demonstrated significant antioxidant activity in assays such as DPPH radical scavenging and nitric oxide inhibition. The absence of a 4-fluorophenyl group in these compounds highlights the role of 5-phenyl and 4-substituted groups in modulating redox activity .

Triazolemethyl-Substituted Analogues

(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one () features a triazolemethyl group linked via an ethylidene bridge.

Structural and Functional Analysis Table

Key Insights

- Substituent Position : Activity is highly sensitive to substituent placement. For example, 4-position modifications (e.g., bulky groups in ) correlate with anti-TB activity, while 5-phenyl groups may favor antioxidant effects .

- Planarity vs. Bulk : Planar conformations () may enhance crystallinity, while bulky groups () improve target binding but could reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one?

- Methodological Answer : Conventional synthesis typically involves condensation reactions between hydrazines and β-diketones or their equivalents. For fluorinated derivatives, non-conventional methods such as microwave-assisted synthesis or solvent-free approaches can improve yield and reduce reaction time. For example, calcium hydroxide has been used as a base in benzoylation reactions under reflux with dioxane . Fluorinated intermediates like 4-fluorophenyl hydrazine are critical for regioselective pyrazolone formation .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving fluorinated pyrazolone derivatives . Complementary techniques include NMR (¹H/¹³C/¹⁹F) for analyzing substituent effects and electron-withdrawing groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal diffraction parameters (e.g., R factor < 0.05) ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the presence of fluorophenyl and phenyl substituents via chemical shifts (e.g., deshielding effects from fluorine).

- FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bands.

- UV-Vis : Useful for studying conjugation effects in chromophore-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated pyrazolones?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or tautomeric equilibria (e.g., keto-enol tautomerism). To address this:

- Perform variable-temperature NMR to study tautomeric dynamics.

- Compare computational (DFT) predictions with experimental data to validate assignments.

- Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) for cross-study comparisons .

Q. What strategies mitigate organic degradation during prolonged experiments involving this compound?

- Methodological Answer : Degradation (e.g., hydrolysis of the pyrazolone ring) can be minimized by:

- Storing samples under inert gas (N₂/Ar) at –20°C in anhydrous solvents.

- Avoiding elevated temperatures during synthesis; microwave-assisted methods reduce thermal exposure .

- Implementing real-time monitoring via HPLC or LC-MS to track stability .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular docking : To identify potential binding sites with enzymes (e.g., cyclooxygenase or kinases).

- QSAR studies : Correlate substituent effects (e.g., fluorine position) with bioactivity.

- MD simulations : Assess stability of ligand-protein complexes over time. Studies on analogs show fluorophenyl groups enhance hydrophobic interactions in active sites .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Stepwise functionalization : Introduce substituents (e.g., trifluoromethyl, nitro) at specific positions to evaluate electronic effects.

- Biological assays : Pair synthetic modifications with in vitro tests (e.g., cytotoxicity, enzyme inhibition).

- Crystallographic data : Compare active vs. inactive analogs to identify critical pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.